molecular formula C16H30O B12363030 11Z,13E-Hexadecadien-1-ol

11Z,13E-Hexadecadien-1-ol

Cat. No.: B12363030
M. Wt: 238.41 g/mol
InChI Key: GKFQVSXEEVMHMA-ICWBMWKASA-N
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Description

Significance as a Semiochemical in Insect Communication

The primary significance of 11Z,13E-Hexadecadien-1-ol lies in its ability to elicit specific behavioral or physiological responses in other insects. As a key component of the pheromone blend of various moth species, it plays a vital role in their reproductive success. medchemexpress.com For instance, it is a component of the sex pheromone of the navel orangeworm (Amyelois transitella), a significant agricultural pest. researchgate.net The presence of this alcohol, along with other compounds in the pheromone blend, is crucial for attracting male moths to females for mating. researchgate.net

The compound's effectiveness is not always as a standalone attractant. In some species, it acts as a synergist, enhancing the attractiveness of other pheromone components. Conversely, in other contexts, it can act as an antagonist or inhibitor, deterring other species or even males of the same species under certain conditions. For example, in the grass webworm (Herpetogramma licarsisalis), while the acetate (B1210297) form of this compound is the primary attractant, the alcohol (this compound) has a strong inhibitory effect on trap catches. researchgate.netnih.gov This highlights the nuanced and context-dependent nature of chemical signaling in insects.

Overview of its Role in Interspecific and Intraspecific Chemical Signaling

The influence of this compound extends to both intraspecific (within the same species) and interspecific (between different species) communication.

Intraspecific Signaling: The most prominent intraspecific role of this compound is as a sex pheromone component. medchemexpress.com In the navel orangeworm, a complex blend including (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, and this compound is necessary for optimal male attraction. researchgate.net The precise ratio of these components is often critical for a successful mating response, demonstrating the specificity of the chemical signal. The interaction of these molecules with olfactory receptors on the male moth's antennae triggers a specific neural signal that leads to the seeking behavior.

Interspecific Signaling: The compound can also mediate interactions between different species. The presence of this compound in the pheromone blend of one species can be detected by another, often with an inhibitory effect. This can be a mechanism for reproductive isolation, preventing hybridization between closely related species. As seen with the grass webworm, the alcohol component can deter other species from being attracted to the pheromone lure, ensuring that only the target species responds. researchgate.netnih.gov This interspecific activity is a key area of research in chemical ecology, as it can have significant implications for pest management strategies.

Historical Context of Pheromone Component Identification

The identification of pheromone components like this compound has been a significant achievement in the field of chemical ecology. The journey to identify these elusive chemical signals began in the mid-20th century. The first insect pheromone, bombykol (B110295) from the silkworm moth Bombyx mori, was identified in 1959 after decades of painstaking work. This landmark discovery paved the way for the identification of countless other pheromones.

The process of identifying a new pheromone component typically involves several key steps:

Pheromone Gland Extraction: The first step is to extract the chemical compounds from the pheromone glands of the female insect.

Gas Chromatography-Electroantennographic Detection (GC-EAD): This technique is crucial for separating the various components of the extract and identifying which ones elicit an electrical response in the male insect's antenna.

Gas Chromatography-Mass Spectrometry (GC-MS): Once a biologically active compound is detected, GC-MS is used to determine its chemical structure. nih.gov

Synthesis and Field Bioassays: The final step involves synthesizing the identified compound and its isomers in the laboratory and then testing their attractiveness in the field to confirm their biological activity. researchgate.netnih.gov

The identification of the pheromone blend of the grass webworm, which includes the acetate of this compound and the inhibitory alcohol itself, is a prime example of this process in action. researchgate.netnih.gov Researchers used a combination of GC, GC-EAD, and GC-MS to identify the components from female moth gland extracts. Subsequent synthesis and field trials confirmed the attractive and inhibitory roles of the acetate and alcohol, respectively. researchgate.netnih.gov

Insect Species and their Association with this compound and Related Compounds

Insect Species Scientific Name Compound(s) Role of Compound(s)
Navel Orangeworm Amyelois transitella (11Z,13Z)-Hexadecadienal, (11Z,13Z)-Hexadecadien-1-ol, this compound Components of the sex pheromone blend that attracts males. researchgate.net
Grass Webworm Herpetogramma licarsisalis (11Z,13E)-Hexadecadien-1-yl acetate, this compound The acetate is the primary male attractant, while the alcohol has a strong inhibitory effect. researchgate.netnih.gov
Silkworm Moth Bombyx mori Bombykol ((10E,12Z)-hexadecadien-1-ol) The first identified insect sex pheromone, used for mate attraction. uq.edu.au

Chemical Compounds Mentioned

Compound Name
This compound
(11Z,13Z)-Hexadecadienal
(11Z,13Z)-Hexadecadien-1-ol
(11Z,13E)-Hexadecadien-1-yl acetate
(11E,13Z)-Hexadecadien-1-yl acetate
(Z)-11-Hexadecen-1-yl acetate
Bombykol ((10E,12Z)-hexadecadien-1-ol)
(3Z,6Z,9Z,12Z,15Z)-tricosapentaene
(11E,13Z)-hexadecadienal
(11Z,13Z)-hexadecadien-1-yl acetate
(Z)-11-hexadecenal
Hexadecanal
Hexadecan-1-ol
(3Z,6Z,9Z,12Z,15Z)-pentacosapentaene

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H30O

Molecular Weight

238.41 g/mol

IUPAC Name

(11Z,13E)-hexadeca-11,13-dien-1-ol

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,17H,2,7-16H2,1H3/b4-3+,6-5-

InChI Key

GKFQVSXEEVMHMA-ICWBMWKASA-N

Isomeric SMILES

CC/C=C/C=C\CCCCCCCCCCO

Canonical SMILES

CCC=CC=CCCCCCCCCCCO

Origin of Product

United States

Stereochemical Considerations and Isomeric Variants of Hexadecadien 1 Ol

Importance of the (11Z,13E) Configuration for Biological Activity

The (11Z,13E) configuration of hexadecadien-1-ol (B14476207) is integral to its function as a semiochemical, a chemical involved in communication. In some insect species, this specific isomer is a key component of the female-produced sex pheromone blend that attracts males. For instance, in the navel orangeworm (Amyelois transitella), (11Z,13E)-hexadecadien-1-ol is part of a multi-component pheromone that includes other related compounds. usda.govmedchemexpress.com While not always the primary attractant, its presence can be essential for eliciting a full behavioral response in males. The precise geometry of the (11Z,13E) isomer allows it to fit into the binding pocket of specific olfactory receptors on the male moth's antennae, triggering a neural signal that leads to attraction and mating behavior.

However, in other species, such as the grass webworm (Herpetogramma licarsisalis), (11Z,13E)-hexadecadien-1-ol has been found to have a strong inhibitory effect on the attraction of males to the primary pheromone component. researchgate.netnih.gov This highlights the species-specific nature of pheromone perception and the critical role that individual isomeric configurations play in maintaining reproductive isolation between different species.

Comparative Analysis with (11Z,13Z)-Hexadecadien-1-ol

A direct comparison between the (11Z,13E) and (11Z,13Z) isomers of hexadecadien-1-ol reveals significant differences in their biological roles and activities, underscoring the high degree of specificity in insect chemical communication systems.

The (11Z,13Z) isomer of hexadecadien-1-ol is a primary sex pheromone component for several moth species, including the navel orangeworm. medchemexpress.com In this species, the (11Z,13Z)-alcohol acts as a synergist to the main attractant, (11Z,13Z)-hexadecadienal. The presence of the (11Z,13Z) alcohol in the pheromone blend enhances the attraction of male moths.

In contrast, the (11Z,13E) isomer often exhibits different, and sometimes antagonistic, activity. While it is a component of the navel orangeworm pheromone, its role is complex and appears to be part of a precise ratio of components necessary for optimal male response. usda.govmedchemexpress.com In some contexts, an incorrect ratio or the presence of the (11Z,13E) isomer alone can be less attractive or even inhibitory.

IsomerBiological RoleSpecies Example
(11Z,13E)-Hexadecadien-1-olPheromone component, sometimes inhibitory. researchgate.netnih.govHerpetogramma licarsisalis (inhibitory) researchgate.netnih.gov
(11Z,13Z)-Hexadecadien-1-olSynergist in pheromone blend. Amyelois transitella

The differential biological activities of the (11Z,13E) and (11Z,13Z) isomers can be attributed to their varying affinities for specific olfactory receptors in male moths. Electrophysiological studies have demonstrated that the (11Z,13Z) configuration generally leads to a stronger response in the antennal receptors of species where it is a primary pheromone component. This suggests a higher binding affinity of the (11Z,13Z) isomer to the receptor proteins.

The (11Z,13E) isomer, with its different three-dimensional shape, may bind less effectively or to different receptors altogether, resulting in a weaker or different behavioral response. This specificity in receptor binding is a fundamental mechanism for ensuring that male moths are attracted only to females of their own species.

Related Hexadecadienyl Derivatives and Their Isomeric Specificity

The principles of isomeric specificity extend to other related functional group derivatives of hexadecadien-1-ol, such as the acetate (B1210297) and aldehyde forms.

The acetate derivative, (11Z,13E)-hexadecadien-1-yl acetate, serves as the primary sex pheromone for the grass webworm, Herpetogramma licarsisalis. researchgate.netnih.govresearchgate.net Field bioassays have shown that this specific isomer is both necessary and sufficient to attract male grass webworm moths. researchgate.netnih.gov The geometric isomer, (11E,13Z)-hexadecadien-1-yl acetate, was synthesized for comparison and confirmed that the Z11,E13 configuration was the active component. nih.govresearchgate.net

The stereochemistry of the double bonds is crucial for the biological activity of hexadecadienyl acetates. vulcanchem.com Even subtle changes, such as the configuration at one of the double bonds, can significantly alter the compound's effectiveness as a pheromone. vulcanchem.com Some insect species may even utilize different stereoisomers of the same acetate to create more complex and specific communication signals. vulcanchem.com

DerivativeBiological RoleSpecies Example
(11Z,13E)-Hexadecadien-1-yl AcetatePrimary sex pheromone. researchgate.netnih.govHerpetogramma licarsisalis researchgate.netnih.gov

The aldehyde derivative, (11Z,13E)-hexadecadienal, is another critical semiochemical. It is a known component of the sex pheromone of the navel orangeworm. usda.govmedchemexpress.com In this species, the (11Z,13Z)-hexadecadienal is the primary attractant, while the (11Z,13E) isomer acts as a synergist. The (11Z,13E) isomer alone is not sufficient to attract male navel orangeworms. This highlights the importance of the specific blend of isomers for effective chemical communication.

The synthesis of these aldehyde isomers often requires stereoselective methods to ensure the correct configuration of the double bonds, which is essential for their biological function. acs.org The high specificity of insect olfactory systems to different aldehyde isomers has been observed in various moth species, where the position and geometry of the double bonds determine species-specific attraction.

DerivativeBiological RoleSpecies Example
(11Z,13E)-HexadecadienalSynergist in pheromone blend. Amyelois transitella

Biosynthesis and Metabolic Pathways of Hexadecadien 1 Ol

Enzymatic Mechanisms in Lepidopteran Pheromone Production

The production of Type I lepidopteran pheromones, a class that includes unsaturated C10-C18 alcohols, aldehydes, and their acetate (B1210297) esters, begins with de novo fatty acid synthesis. tandfonline.com The primary products of this initial phase are typically palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA). ndl.go.jp These saturated acyl chains then undergo a series of modifications catalyzed by specific enzyme systems to produce the final pheromone components.

The key enzymatic steps that contribute to the vast diversity of moth pheromones are:

Desaturation: Acyl-CoA desaturases introduce double bonds at specific positions and with specific stereochemistry (Z or E) into the fatty acyl chain. This is a critical step in generating the unique structures of most moth pheromones. researchgate.net

Chain-shortening: A limited number of β-oxidation cycles can shorten the carbon chain, typically by two carbons per cycle. pnas.org

Functional Group Modification: The terminal carboxyl group of the fatty acyl precursor is modified to produce an alcohol, aldehyde, or acetate ester. This final step is crucial for determining the chemical class of the pheromone component. cuni.cz

In the case of (11Z,13E)-Hexadecadien-1-ol, the pathway involves the introduction of two conjugated double bonds into a 16-carbon chain and the subsequent reduction of the acyl group to a primary alcohol. researchgate.net The biosynthesis is often regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN), a neurohormone that stimulates key enzymatic steps in the pathway. ndl.go.jpnih.gov

Fatty acyl-CoA reductases (FARs) are pivotal enzymes in the biosynthesis of pheromonal alcohols. cuni.cz They belong to the oxidoreductase family and catalyze the four-electron, NADPH-dependent reduction of a fatty acyl-CoA precursor directly to a primary alcohol. cuni.cznih.gov This conversion is a terminal step in the pathway for producing alcohol pheromones like (11Z,13E)-Hexadecadien-1-ol. ndl.go.jp

The reaction proceeds via an unstable aldehyde intermediate that remains bound to the enzyme and is not typically released. cuni.cz The specificity of FARs can vary significantly between moth species and even within a single species. Some FARs exhibit broad substrate specificity, acting on a range of acyl chain lengths, while others are highly specific to precursors of a particular chain length or degree of unsaturation. cuni.cz This specificity is a key factor in determining the precise composition of a species' pheromone blend.

In several moth species, including the silkmoth Bombyx mori, the activity of the pheromone gland FAR (pgFAR) is directly stimulated by PBAN. tandfonline.comndl.go.jpnih.gov This regulation ensures that the final conversion to the active pheromonal alcohol is synchronized with the female's calling behavior. tandfonline.com The gene encoding the pgFAR in B. mori has been identified, and its essential role in producing the pheromone bombykol (B110295), (10E,12Z)-hexadecadien-1-ol, was confirmed through RNA interference (RNAi) studies. nih.gov A homologous FAR is responsible for producing (11Z,13E)-Hexadecadien-1-ol in species that utilize this compound.

Table 1: Key Enzymes in the Biosynthesis of (11Z,13E)-Hexadecadien-1-ol

EnzymeFunctionReference
Fatty Acid Synthase (FAS)Synthesizes the C16 saturated fatty acyl precursor, palmitoyl-CoA, from acetyl-CoA. cuni.cz
Δ11-DesaturaseIntroduces a Z-configured double bond at the 11th carbon position of palmitoyl-CoA. capes.gov.brresearchgate.net
Δ13-DesaturaseIntroduces an E-configured double bond at the 13th carbon position of the mono-unsaturated precursor, creating the conjugated diene system. researchgate.net
Fatty Acyl-CoA Reductase (FAR)Reduces the (11Z,13E)-hexadecadienoyl-CoA precursor to the final product, (11Z,13E)-Hexadecadien-1-ol. ndl.go.jpcuni.cz

Precursors and Intermediate Metabolites in Pheromone Biosynthesis

The biosynthetic pathway for (11Z,13E)-Hexadecadien-1-ol originates from the common C16 saturated fatty acid, palmitic acid, in the form of its coenzyme A ester, palmitoyl-CoA. capes.gov.brresearchgate.net This primary precursor undergoes sequential desaturation steps to form the specific conjugated diene structure.

The proposed biosynthetic route is as follows:

Δ11-Desaturation: Palmitoyl-CoA is first acted upon by a Δ11-desaturase enzyme to create (Z)-11-hexadecenoyl-CoA. This initial desaturation step is common in the pheromone biosynthesis of many moth species. capes.gov.br

Δ13-Desaturation: The resulting mono-unsaturated intermediate, (Z)-11-hexadecenoyl-CoA, serves as the substrate for a second desaturase, likely a Δ13-desaturase. researchgate.net This enzyme introduces the second double bond at the 13-position with an E-configuration, yielding the direct precursor (11Z,13E)-hexadecadienoyl-CoA.

Reduction: Finally, a specific fatty acyl-CoA reductase (FAR) reduces the thioester group of (11Z,13E)-hexadecadienoyl-CoA to a primary hydroxyl group, forming the end product, (11Z,13E)-Hexadecadien-1-ol. ndl.go.jpcuni.cz

This sequence of reactions highlights how standard metabolic building blocks are channeled into a specialized pathway to generate a structurally complex signaling molecule.

Table 2: Proposed Precursors and Intermediates for (11Z,13E)-Hexadecadien-1-ol

CompoundRole in PathwayChemical Formula
Palmitoyl-CoAPrimary PrecursorC₃₇H₆₆N₇O₁₇P₃S
(Z)-11-Hexadecenoyl-CoAIntermediateC₃₇H₆₄N₇O₁₇P₃S
(11Z,13E)-Hexadecadienoyl-CoADirect PrecursorC₃₇H₆₂N₇O₁₇P₃S
(11Z,13E)-Hexadecadien-1-olFinal ProductC₁₆H₃₀O

Genetic Foundations of Biosynthetic Enzyme Systems

The enzymatic machinery required for pheromone biosynthesis is encoded by specific gene families that have undergone significant evolution, contributing to the diversification of chemical signals among lepidopteran species. pnas.org The genes for desaturases and FARs are of particular importance. cuni.cznih.gov

Research indicates that the desaturase gene family in moths is evolving under a "birth-and-death" model. pnas.org In this model, new genes are created through gene duplication events, and over evolutionary time, these copies can either be lost, become non-functional pseudogenes, or acquire novel functions (neofunctionalization), such as altered positional or stereochemical specificity. pnas.org This evolutionary plasticity is considered a primary mechanism for the emergence of novel pheromone components and, consequently, the reproductive isolation that can lead to speciation. researchgate.net

The genetic basis for pheromone production has been extensively studied in model organisms like the silkmoth, Bombyx mori. nih.gov In this species, specific genes encoding the Δ11/Δ10,12 desaturase (Bmpgdesat1) and the fatty acyl reductase (pgFAR) have been identified and functionally characterized. nih.gov The expression of these genes is highly localized to the pheromone gland and is temporally regulated to coincide with sexual maturity. nih.gov Targeted disruption of these genes via RNAi has been shown to eliminate or drastically reduce pheromone production, confirming their indispensable roles. nih.gov It is understood that homologous genes, with specificities tailored to produce a (11Z,13E) conjugated diene, are responsible for the synthesis of (11Z,13E)-Hexadecadien-1-ol in the relevant moth species.

Mechanisms of Biological Activity and Olfactory Perception of Hexadecadien 1 Ols

Interaction with Olfactory Receptors in Insect Antennae

The perception of pheromones in insects begins at the molecular level on the dendrites of olfactory sensory neurons (OSNs), which are housed within sensilla on the antennae. The insect olfactory receptor is a complex composed of a variable, ligand-binding olfactory receptor protein (OrX) and a highly conserved co-receptor (Orco), which form a ligand-gated ion channel. frontiersin.org When a specific pheromone molecule, such as 11Z,13E-Hexadecadien-1-ol, binds to its corresponding OrX protein, it induces a conformational change in the OrX-Orco complex. This change opens the ion channel, leading to an influx of cations and the depolarization of the neuron, thereby generating an electrical signal.

Neurophysiological Responses to this compound

The detection of a pheromone component by olfactory receptors triggers a direct and measurable electrical response in the insect's antenna.

Electroantennographic detection (EAD) is a technique used to measure the electrical output from an entire insect antenna in response to an airborne stimulus. In studies on the grass webworm, Herpetogramma licarsisalis, gas chromatography coupled with electroantennographic detection (GC-EAD) was used to identify active components in female pheromone gland extracts. researchgate.netresearchgate.net During these assays, male H. licarsisalis antennae exhibited distinct electrical responses to three compounds. researchgate.net One of these compounds, which elicited a consistent antennal response, was tentatively identified as (11Z,13E)-hexadecadien-1-ol. researchgate.net This finding provides direct neurophysiological evidence that receptors on the male moth's antennae are tuned to detect this specific alcohol.

Study SubjectTechniqueCompound TestedObserved Neurophysiological Response
Herpetogramma licarsisalis (male)Gas Chromatography-Electroantennographic Detection (GC-EAD)(11Z,13E)-hexadecadien-1-olSignificant and repeatable electrical response from the antenna. researchgate.net

Behavioral Responses in Target Insect Species

The ultimate purpose of pheromone detection is to trigger a behavioral response that is advantageous for reproduction or survival. The role of this compound can vary significantly between species, acting as either an attractant, a synergist, or an inhibitor.

In the navel orangeworm moth, Amyelois transitella, this compound is a key component of the female sex pheromone blend that induces specific mating behaviors in males. Wind-tunnel bioassays revealed that a two-component blend of (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene was insufficient to elicit the full behavioral sequence. The addition of either (11Z,13Z)-hexadecadien-1-ol or (11Z,13E)-hexadecadien-1-ol was required to induce males to perform upwind flight along the pheromone plume and land on the odor source. nih.gov

The behavioral effect of this compound is highly context- and species-dependent. While it acts as a crucial synergist for the navel orangeworm moth, it plays the opposite role in the grass webworm, Herpetogramma licarsisalis.

In field bioassays for H. licarsisalis, the primary attractant for males was identified as (11Z,13E)-hexadecadien-1-yl acetate (B1210297). researchgate.net When the corresponding alcohol, (11Z,13E)-hexadecadien-1-ol, was added to lures containing the acetate, it had a strong inhibitory effect on trap catches. researchgate.net This indicates that for this species, this compound functions as a behavioral antagonist, deterring males from approaching the pheromone source. This inhibitory role is critical for maintaining species-specific communication channels.

Insect SpeciesPheromone Blend ContextRole of this compoundObserved Behavioral Effect
Amyelois transitella (Navel Orangeworm Moth)Added to a blend of (11Z,13Z)-hexadecadienal and a tricosapentaene.SynergistEssential for inducing upwind flight and source location. nih.gov
Herpetogramma licarsisalis (Grass Webworm)Added to the primary attractant (11Z,13E)-hexadecadien-1-yl acetate.InhibitorSignificantly reduced trap catches of male moths. researchgate.net

Multi-component Pheromone Blend Efficacy and Synergism

The efficacy of a pheromone lure often depends on the precise combination and ratio of its components. For the navel orangeworm moth, Amyelois transitella, the presence of multiple components, including this compound, is essential for maximum effectiveness. While adding the alcohol to the two-component blend was necessary to initiate upwind flight, a mixture containing all four identified components—(11Z,13Z)-hexadecadienal, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, (11Z,13Z)-hexadecadien-1-ol, and (11Z,13E)-hexadecadien-1-ol—produced the highest levels of rapid source location and physical contact with the source. nih.gov This demonstrates a clear synergistic effect where the complete blend is more potent than the sum of its individual parts, ensuring a robust and efficient mate-finding process.

Contributions of this compound to Specific Pheromone Blends (e.g., Navel Orangeworm)

Recent research has significantly advanced the understanding of the navel orangeworm (Amyelois transitella) sex pheromone, identifying it as a multi-component blend rather than a single compound. Within this complex chemical signature, (11Z,13E)-hexadecadien-1-ol plays a crucial, albeit not solitary, role in eliciting attraction in male moths. While (11Z,13Z)-hexadecadienal was initially identified as the primary pheromone component, it proved to be only weakly attractive on its own in field conditions.

Subsequent studies revealed that a four-component blend is essential for optimal male attraction. nih.govnih.gov This blend includes (11Z,13Z)-hexadecadienal, (11Z,13Z)-hexadecadien-1-ol, (11Z,13E)-hexadecadien-1-ol, and the hydrocarbon (3Z,6Z,9Z,12Z,15Z)-tricosapentaene. The presence of (11Z,13E)-hexadecadien-1-ol, in conjunction with the other components, is required to achieve the highest levels of rapid source location and contact by male moths.

Wind tunnel bioassays have demonstrated that for upwind flight along the pheromone plume and subsequent landing on the source, a combination of at least three components is necessary. Specifically, the simultaneous presence of (11Z,13Z)-hexadecadienal and (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, supplemented by either (11Z,13Z)-hexadecadien-1-ol or (11Z,13E)-hexadecadien-1-ol, is required to elicit these behaviors. nih.govnih.govresearchgate.net The complete four-component mixture, however, produces the most robust and rapid attraction.

Functional Interplay with Aldehyde and Hydrocarbon Components

The biological activity of this compound in the navel orangeworm is intrinsically linked to its interaction with the aldehyde and hydrocarbon components of the pheromone blend. The primary aldehyde, (11Z,13Z)-hexadecadienal, and the C23 pentaene hydrocarbon, (3Z,6Z,9Z,12Z,15Z)-tricosapentaene, are both necessary for significant male response, but their effectiveness is greatly enhanced by the presence of the alcohol components.

Wind-tunnel assays have shown that the combination of (11Z,13Z)-hexadecadienal and the tricosapentaene is a prerequisite for inducing substantial contact with the pheromone source. researchgate.net The addition of (11Z,13E)-hexadecadien-1-ol to this two-component mixture significantly increases the level of attraction and source location by male moths. nih.govnih.gov This synergistic effect underscores the importance of the complete pheromone profile for effective chemical communication in this species. While males did not appear to distinguish between a wide range of ratios of the other components relative to the main aldehyde in wind-tunnel assays, the presence of the alcohol was critical.

Ecological and Evolutionary Aspects of Hexadecadienol Communication

Species Specificity in Pheromonal Communication

The specificity of a pheromone signal is paramount for ensuring that mating efforts are directed towards conspecifics, thereby avoiding futile and potentially costly interspecies interactions. While many insect species utilize a blend of several chemical compounds to achieve this specificity, the role of individual components can vary from being a primary attractant to a behavioral antagonist. 11Z,13E-Hexadecadien-1-ol often falls into the latter category, acting as an inhibitor that fine-tunes the chemical message.

A notable example is observed in the grass webworm moth, Herpetogramma licarsisalis. The primary sex pheromone component that attracts males is (11Z,13E)-hexadecadien-1-yl acetate (B1210297). However, field bioassays have demonstrated that the addition of this compound to the acetate pheromone has a strong inhibitory effect on the attraction of male moths. This antagonistic effect underscores the high degree of specificity in the pheromonal communication system of this species, where a closely related alcohol can effectively shut down the response to the primary attractive signal. This inhibitory role is a key mechanism for preventing misdirected mating attempts from other species that might use similar, but not identical, pheromone blends.

SpeciesPrimary Pheromone ComponentEffect of this compound
Herpetogramma licarsisalis(11Z,13E)-hexadecadien-1-yl acetateStrong inhibition of male attraction

Mechanisms of Reproductive Isolation and Interspecific Antagonism

Reproductive isolation is the cornerstone of speciation, and pheromonal communication is a powerful pre-zygotic isolation barrier in many moth species. The evolution of unique pheromone blends and corresponding specific receptor systems prevents hybridization between closely related species. This compound contributes to this reproductive isolation through interspecific antagonism.

When the pheromone plumes of two different species overlap, the presence of an antagonistic compound like this compound in one species' blend can prevent males of the other species from responding to their own conspecific females. This "signal jamming" is a crucial mechanism for maintaining species integrity in environments where multiple, closely related species coexist. For instance, if a species that uses a pheromone blend containing the acetate form of the molecule is in the same habitat as a species that uses the alcohol as a component, the alcohol can act as an antagonist, preventing cross-attraction. This chemical antagonism is a direct and effective means of reproductive isolation. The specificity of the male's olfactory system, which can discriminate between the acetate and the alcohol, is the result of strong selective pressure to avoid unproductive mating.

Co-evolutionary Dynamics of Pheromone Signals and Receptor Systems

The intricate relationship between a pheromone signal and its receptor is a classic example of co-evolution. A change in the chemical composition of the female-produced pheromone blend must be matched by a corresponding change in the specificity of the male's pheromone receptors for the communication system to remain effective. This "lock-and-key" mechanism is subject to continuous evolutionary pressure.

The evolution of pheromone receptors in moths is thought to occur through several mechanisms, including gene duplication and subsequent divergence of function. This can lead to the emergence of receptors with new specificities. Studies on various moth species have shown that even a single amino acid mutation in a pheromone receptor can alter its ligand specificity, potentially leading to a shift in mate recognition.

While the specific evolutionary trajectory of the receptor for this compound is not fully elucidated, it is likely to have followed a similar path. Research on the navel orangeworm, Amyelois transitella, has identified an olfactory receptor (AtraOR1) that shows moderate sensitivity to (11Z,13Z)-hexadecadien-1-ol, alongside its primary response to the main pheromone component, (11Z,13Z)-hexadecadienal. nih.govresearchgate.net This suggests that some receptors may be tuned to detect multiple components of a blend, or that receptors for structurally similar molecules may share evolutionary origins. The evolution of both highly specific receptors for primary attractants and more broadly tuned receptors for secondary or antagonistic components allows for the perception of a complex and nuanced chemical landscape, facilitating precise mate selection. frontiersin.org

Evolutionary MechanismConsequence for Pheromone Communication
Gene DuplicationCreation of new receptor genes that can evolve novel specificities.
Point MutationsAlteration of the binding pocket of a receptor, changing its ligand specificity.
Changes in Gene ExpressionVariation in the number and types of receptors expressed in the antennae.

Environmental Persistence and Degradation of Hexadecadienols in Natural Habitats

Once released into the environment, the efficacy of a pheromone signal is dependent on its persistence and the rate at which it degrades. The chemical properties of this compound, as a long-chain unsaturated alcohol, influence its stability in natural habitats.

The persistence of lepidopteran pheromones is affected by a variety of biotic and abiotic factors. Abiotic factors include electromagnetic radiation (sunlight), temperature, and reactions with other substances present in the air. nih.govresearchgate.net The double bonds in the hexadecadienol molecule are particularly susceptible to oxidation and isomerization when exposed to UV radiation and atmospheric oxidants, which can lead to a loss of biological activity. Quantum-chemical studies have shown that electromagnetic radiation can activate pheromone molecules, making them more likely to react with other atmospheric components. researchgate.net

Biotic degradation also plays a significant role. Microorganisms in the soil and on plant surfaces can metabolize long-chain alcohols. epa.govnih.govnih.gov Furthermore, insects themselves possess enzymes in their antennae that are capable of degrading pheromone molecules. This rapid degradation is essential for clearing the signal from the vicinity of the receptor, allowing the insect to detect subsequent changes in pheromone concentration and navigate towards the source.

The rate of degradation of this compound will therefore be a balance between its inherent chemical stability and the prevailing environmental conditions. In general, long-chain alcohols have been shown to be rapidly biodegradable. epa.govnih.gov This relatively short persistence ensures that the chemical signal is relevant in real-time and does not linger in the environment, which could otherwise lead to confusion and a breakdown of the communication channel.

FactorEffect on this compound Persistence
Abiotic
Sunlight (UV Radiation)Can cause isomerization and degradation of the molecule, reducing its activity. nih.govresearchgate.net
TemperatureHigher temperatures can increase volatility and the rate of degradation reactions.
Atmospheric ComponentsReactions with oxygen and other molecules can lead to degradation. nih.govresearchgate.net
Biotic
Microbial DegradationMicroorganisms in the environment can metabolize the alcohol. epa.govnih.govnih.gov
Enzymatic DegradationEnzymes in the insect's antennae rapidly break down the pheromone to terminate the signal.

Applications in Integrated Pest Management Ipm Research Utilizing Hexadecadienols

Development of Pheromone-Based Monitoring Systems

Pheromone-based monitoring systems are a cornerstone of modern IPM programs, allowing for the timely detection and population assessment of pest insects. longdom.org Synthetic pheromone lures containing (11Z, 13E)-Hexadecadien-1-ol, often in combination with other compounds, are utilized in traps to attract and capture male moths. mdpi.comnordicbiosite.com This provides crucial data for making informed pest management decisions, such as the precise timing of insecticide applications, thereby reducing unnecessary chemical use. longdom.orgoup.com

For the navel orangeworm, Amyelois transitella, a significant pest in California's almond and pistachio orchards, an effective synthetic pheromone lure has been developed. mdpi.comucanr.edu Research has demonstrated that a four-component blend, which includes (11Z, 13E)-Hexadecadien-1-ol, is necessary for optimal attraction of male moths. nih.gov Traps baited with this synthetic pheromone lure can provide reliable monitoring for at least 40 days, and the fluctuations in male moth captures correlate significantly with those observed in traps baited with live virgin females, validating their effectiveness for tracking pest activity. mdpi.com

The development of these monitoring systems has been a long-sought goal, as earlier methods using unmated females were not economically viable for commercial use. mdpi.comnih.gov The availability of a persistent and effective synthetic lure improves the ability of pest managers to efficiently detect and monitor navel orangeworm populations. mdpi.com

Research on Mating Disruption Strategies

Mating disruption is a powerful IPM tactic that involves permeating the atmosphere with synthetic sex pheromones to prevent male insects from locating females, thereby disrupting mating and reducing subsequent generations. scoutlabs.agredinational.comresearchgate.net (11Z, 13E)-Hexadecadien-1-ol is a component in pheromone blends used in mating disruption strategies against various pests. researchgate.netnih.govresearchgate.net

Numerous studies have evaluated the efficacy of mating disruption strategies incorporating hexadecadienols. In almonds, the use of mating disruption for the navel orangeworm has been shown to reduce crop damage by up to 50%. oup.com Research on the codling moth and oriental fruit moth also provides evidence that simultaneous disruption of multiple species with a single pheromone formulation is possible. nih.gov

Field trials have demonstrated significant suppression of male moth capture in pheromone traps within treated areas, indicating successful disruption of chemical communication. For the navel orangeworm, experiments have shown 97% to over 99% suppression of males captured in female-baited traps in orchards treated with mating disruption formulations. nih.govresearchgate.net Furthermore, these strategies have led to a significant reduction in kernel damage in almonds. researchgate.netnih.govresearchgate.net

Pest Species Crop Mating Disruption Efficacy Source
Amyelois transitella (Navel Orangeworm)AlmondsUp to 50% reduction in crop damage. oup.com
Amyelois transitella (Navel Orangeworm)Almonds, Pistachios97% to >99% suppression of male moth capture in traps. nih.govresearchgate.net
Amyelois transitella (Navel Orangeworm)Nonpareil and pollinizer almond cultivars35% and 53% reduction in kernel damage, respectively. researchgate.net
Cydia pomonella (Codling Moth) & Grapholita molesta (Oriental Fruit Moth)ApplesSimultaneous disruption of both species is possible with a dual-species formulation. nih.gov

The success of mating disruption hinges on the effective and sustained release of the pheromone throughout the target pest's flight period. nih.gov Consequently, significant research has been dedicated to developing and optimizing controlled-release dispensers. nih.govbioone.orgresearchgate.net

Various dispenser technologies have been investigated, including passive diffusion dispensers, aerosol emitters, and microencapsulated formulations. nih.govresearchgate.netnih.gov Passive dispensers, such as polyethylene (B3416737) tubes or sachets, release the pheromone at a controlled rate over an extended period. nih.govbioone.org Research has focused on optimizing the release rates and longevity of these dispensers to ensure season-long efficacy. nih.gov For instance, sachet-based dispensers have been developed as an improved method for the controlled release of pheromone components. bioone.org

Aerosol dispensers offer another approach, releasing puffs of pheromone at programmed intervals. nih.govresearchgate.net Studies have compared different aerosol formulations for navel orangeworm mating disruption, including single-component and more complex blends. nih.govresearchgate.net Microencapsulated formulations, which can be sprayed like conventional insecticides, are also an area of active research, offering potential for easier application over large areas. battelle.orgnih.gov

Dispenser Type Release Mechanism Key Research Findings Source
Polyethylene Tube DispensersPassive DiffusionCan simultaneously release pheromones for multiple species; require modification for season-long efficacy. nih.gov
Sachet-Based DispensersPassive DiffusionCan replace vial and septum-based systems without decreasing trap catch; release rate is related to the surface area of the permeable material. bioone.org
Aerosol DispensersTimed ReleaseCan achieve high levels of trap suppression and mating disruption; attractive formulations may improve cost-effectiveness. nih.govresearchgate.net
Microencapsulated FormulationsDiffusion from MicrocapsulesCan lower male moth flight captures and/or crop damage. nih.gov
Hollow Fiber DispensersDiffusionHave been shown to achieve linear release profiles under laboratory conditions. nih.gov

Case Studies in Agricultural Pest Management (e.g., Amyelois transitella, Herpetogramma licarsisalis)

Amyelois transitella (Navel Orangeworm): The navel orangeworm is a major pest of almonds, pistachios, and walnuts in California. researchgate.netunito.itnih.gov The sex pheromone of this species is a complex blend that includes (11Z, 13Z)-hexadecadienal, (11Z, 13Z)-hexadecadien-1-ol, (11Z, 13E)-hexadecadien-1-ol, and (3Z, 6Z, 9Z, 12Z, 15Z)-tricosapentaene. nih.gov Research has shown that while the aldehyde alone has minimal effectiveness as a lure, the full blend is highly attractive to males. mdpi.comresearchgate.net

IPM strategies for the navel orangeworm heavily rely on pheromone-based monitoring and mating disruption. oup.comoup.com Synthetic pheromone lures are widely used in traps to monitor adult male activity and inform treatment decisions. oup.com Mating disruption using both passive dispensers and aerosol emitters has been successfully implemented to reduce crop damage. nih.govresearchgate.netoup.commdpi.commdpi.com Studies have demonstrated that mating disruption can significantly suppress male moth capture and reduce kernel damage in almonds. researchgate.netnih.govresearchgate.net

Herpetogramma licarsisalis (Grass Webworm): The grass webworm is a pest of turf and other grass crops in various parts of the world. medchemexpress.comusda.gov The sex pheromone of this species has been identified, and (11Z, 13E)-Hexadecadien-1-ol is a key component. medchemexpress.commedchemexpress.com Interestingly, while (11Z, 13E)-hexadecadien-1-yl acetate (B1210297) is the primary attractant for male grass webworm moths, the corresponding alcohol, (11Z, 13E)-Hexadecadien-1-ol, has been found to have a strong inhibitory effect on trap catches when mixed with the acetate. researchgate.net This highlights the precise and often complex nature of pheromonal communication in insects and is a critical consideration in the development of effective monitoring and control strategies for this pest.

Analytical Methodologies for Characterization of Hexadecadienols in Research

Gas Chromatography (GC) and Mass Spectrometry (MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile insect semiochemicals. nih.gov In this hyphenated technique, the gas chromatograph separates individual components from a mixture based on their volatility and interaction with a stationary phase within a capillary column. scholarsresearchlibrary.com As each compound elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

For hexadecadienols, the mass spectrum can provide crucial structural information. For instance, the alcohol and acetate (B1210297) derivatives of conjugated hexadecadienes often show characteristic base peaks. nih.gov While (11Z,13E)-Hexadecadien-1-ol itself is a specific isomer, analysis of related conjugated diene alcohols and their derivatives has shown common fragmentation patterns that aid in preliminary identification. nih.gov

For quantification, a known amount of an internal standard is added to the sample before analysis. researchgate.net The response of the detector (e.g., a Flame Ionization Detector or the MS) to the target analyte is compared to its response to the internal standard. This allows for the calculation of the absolute quantity of the compound in the original sample, often expressed in nanograms per individual insect gland. nih.govmdpi.com

Below is a table representing typical data obtained from a GC-MS analysis for the identification of related pheromone components.

CompoundRetention Time (min)Key Mass Spectral Fragments (m/z)Identification Confidence
(Z)-11-Hexadecen-1-ol15.21238 (M+), 220, 67, 81, 95High
(11Z,13E)-Hexadecadien-1-ol 16.54236 (M+), 67, 79, 91, 105Tentative (requires standards)
(Z)-11-Hexadecenyl acetate16.98280 (M+), 220, 61, 67, 81High
Tetracosane (B166392) (Internal Std.)21.30338 (M+), 57, 71, 85N/A

Note: This table is illustrative. Actual retention times and fragments depend on specific GC-MS conditions.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for Biological Activity Profiling

While GC-MS can identify the chemical components of an extract, it cannot determine which of those compounds are biologically active. Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful technique that addresses this by using an insect's antenna as a biological detector. science.gov In a GC-EAD setup, the effluent from the GC column is split into two paths. One path goes to a standard detector, like a Flame Ionization Detector (FID), while the other is directed over an excised insect antenna mounted between two electrodes. researchgate.netfrontiersin.org

When a compound that the insect's olfactory receptors can detect elutes from the column and passes over the antenna, it triggers a measurable change in electrical potential (a depolarization). science.gov This electrical signal is amplified and recorded simultaneously with the FID signal. By aligning the two chromatograms, researchers can pinpoint exactly which chemical peaks in the extract elicit a response from the antenna. nih.govresearchgate.netnih.gov This method is exceptionally sensitive and is crucial for identifying the active pheromone components within a complex gland extract, distinguishing them from biosynthetic precursors or other non-essential compounds. researchgate.netmdpi.com

The following table illustrates a typical output from a GC-EAD analysis of a pheromone gland extract.

Retention Time (min)FID PeakEAD Response (mV)Biological Activity
15.21Present0.1Inactive
16.54Present2.5Active
16.98Present0.8Weakly Active
17.34Present0.2Inactive

Note: This is a representative data table. The magnitude of the EAD response indicates the strength of the antennal detection.

Microchemical Derivatization Techniques for Double Bond Position Determination

The mass spectra of isomeric compounds, such as different hexadecadienols, can be very similar, making unambiguous identification of double bond positions by MS alone challenging. researchgate.net Microchemical derivatization techniques are employed to modify the molecule in a way that makes the double bond locations clear upon subsequent GC-MS analysis. researchgate.net

A widely used method for locating double bonds in unsaturated fatty acids and their derivatives is derivatization with dimethyl disulfide (DMDS). researchgate.netscispace.comnih.gov In this reaction, catalyzed by iodine, a molecule of DMDS adds across each double bond, forming a thioether adduct. researchgate.net When this adduct is analyzed by GC-MS, the molecule preferentially fragments between the two carbon atoms that were originally part of the double bond. nih.gov The masses of the resulting fragment ions directly reveal the original position of the double bond along the carbon chain. researchgate.netnih.gov This technique is invaluable for confirming the exact structure of conjugated and non-conjugated dienes like 11Z,13E-Hexadecadien-1-ol. researchgate.net

Other reagents, such as 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) for conjugated dienes or epoxidation agents like m-CPBA, can also be used to pinpoint double bond locations through predictable fragmentation patterns in mass spectrometry. researchgate.netnih.gov

Derivatization ReagentTarget StructurePrinciple of ActionResulting Information
Dimethyl Disulfide (DMDS)C=C double bondsAdds a -SCH3 group to each carbon of the double bond.MS fragmentation occurs between the derivatized carbons, yielding ions that reveal the bond's original position. researchgate.netnih.gov
m-CPBAC=C double bondsConverts the double bond to an epoxide.MS/MS fragmentation of the epoxide ring produces a diagnostic ion pair with a 16 Da difference, localizing the original double bond. nih.gov
MTADConjugated dienesForms a Diels-Alder adduct with the diene system.The mass spectrum of the adduct provides structural confirmation of the conjugated system. researchgate.net

Quantitative Analysis Protocols for Pheromone Gland Extracts

Determining the absolute and relative amounts of each component in a natural pheromone blend is critical for understanding its biological activity. Quantitative analysis of pheromone gland extracts typically follows a meticulous protocol. nih.gov

The process begins with the careful excision of the pheromone gland from an insect, often during its specific "calling" period when pheromone production is at its peak. researchgate.net The gland is then extracted in a small, precise volume of a high-purity solvent (e.g., hexane). researchgate.net Crucially, a known quantity of an internal standard—a stable compound not present in the natural extract and with a distinct GC retention time, such as tetracosane or n-dodecane—is added to the solvent. researchgate.netmdpi.com

The extract is then analyzed by GC-MS or GC-FID. The peak areas of the identified pheromone components are measured and compared to the peak area of the internal standard. By using a calibration curve created with synthetic standards, the exact amount of each compound in the extract can be calculated. nih.gov This allows researchers to determine the average quantity of this compound and other components produced by a single female, as well as the specific ratios of the components in the natural blend. researchgate.net

The table below shows representative quantitative data from the analysis of a moth species' pheromone gland.

Pheromone ComponentAmount per Female (ng)Percentage of Total Blend (%)
(Z)-11-Hexadecenal10.618.94
(Z)-11-Hexadecen-1-ol28.449.04
(11Z,13E)-Hexadecadien-1-ol 1.52.59
(Z)-11-Hexadecenyl Acetate6.010.43
Other Components9.419.00
Total 55.9 100

Source: Data adapted from findings on related moth pheromone components for illustrative purposes. nih.gov

Future Research Directions in Hexadecadienol Chemical Ecology

Elucidation of Complete Pheromone Blends in Understudied Insect Species

The biological activity of a pheromone is often dependent on a precise blend of multiple components, where minor constituents can dramatically influence the behavior of the receiving insect. The compound (11Z,13E)-Hexadecadien-1-ol is a known sex pheromone component secreted by females of the grass webworm moth, Herpetogramma licarsisalis. researchgate.netmedchemexpress.com Research has shown that while the corresponding acetate (B1210297), (11Z,13E)-hexadecadien-1-yl acetate, is the primary attractant for males, the presence of (11Z,13E)-Hexadecadien-1-ol can act as a strong inhibitor, reducing trap catches. researchgate.net This highlights the complexity of pheromone blends and the importance of identifying all components and their precise ratios.

In other species, such as the navel orangeworm moth (Amyelois transitella), a multi-component blend is essential for eliciting the full range of mating behaviors. medchemexpress.com Wind-tunnel bioassays have demonstrated that while (11Z,13Z)-hexadecadienal is a key component, the addition of other compounds, including (11Z,13Z)-hexadecadien-1-ol and (11Z,13E)-hexadecadien-1-ol, is required to achieve the highest rates of source location and contact by males. nih.gov

Future research must focus on understudied species, particularly within diverse families like Crambidae and Pyralidae, where 11,13-hexadecadienyl compounds have been previously identified. researchgate.net Advanced analytical techniques, such as gas chromatography coupled with electroantennographic detection (GC-EAD) and mass spectrometry (GC-MS), are crucial for identifying trace components in pheromone gland extracts. researchgate.net The complete elucidation of these blends is a critical first step toward understanding the reproductive isolation mechanisms between closely related species and for developing highly specific lures for pest monitoring and control. researchgate.net

Insect SpeciesRole of (11Z,13E)-Hexadecadien-1-ol or Related IsomersOther Key Pheromone Components
Herpetogramma licarsisalis (Grass Webworm)Inhibitor of male attraction researchgate.net(11Z,13E)-Hexadecadien-1-yl acetate, (Z)-11-Hexadecen-1-yl acetate researchgate.net
Amyelois transitella (Navel Orangeworm)Component of attractant blend nih.gov(11Z,13Z)-Hexadecadienal, (3Z,6Z,9Z,12Z,15Z)-Tricosapentaene, (11Z,13Z)-Hexadecadien-1-ol nih.gov
Thaumetopoea bonjeani(11Z,13Z)-hexadecadienol is part of a 4:1 blend mdpi.com(11Z,13Z)-Hexadecadienal mdpi.com

Advancement in Stereoselective Synthesis for Improved Purity and Efficiency

The precise geometry of the double bonds (stereoisomerism) is paramount to the biological activity of pheromones. The synthesis of (11Z,13E)-Hexadecadien-1-ol requires stringent stereocontrol to ensure the desired isomeric purity, as even small amounts of other isomers can reduce or inhibit the compound's effectiveness.

Stereoselective Wittig reactions have been successfully employed to synthesize the related (11Z,13E)-hexadecadien-1-yl acetate, demonstrating a viable route to establishing the correct configuration of the conjugated diene system. researchgate.net Other synthetic strategies for related pheromones have utilized approaches such as the alkylation of lithium alkyne and cis-Wittig olefination to achieve high stereoselectivity for (Z,Z)-dienes. mdpi.comnih.gov

Investigations into the Molecular-Level Mechanisms of Olfactory Receptor Binding

How insects detect and discriminate specific pheromone molecules with high sensitivity is a fundamental question in neurobiology. This process begins with the binding of the pheromone molecule to olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons in the insect's antennae.

Insect ORs are a class of G-protein coupled receptors (GPCRs), typically featuring seven transmembrane domains. lu.se The binding of a specific pheromone like (11Z,13E)-Hexadecadien-1-ol to its corresponding OR is thought to induce a conformational change in the receptor protein. This change initiates an intracellular signaling cascade, leading to the generation of an electrical signal that is transmitted to the brain for processing. lu.se

Future research in this area is technologically demanding but holds great promise. The use of techniques like cryo-electron microscopy could help to determine the three-dimensional structure of specific ORs bound to (11Z,13E)-Hexadecadien-1-ol. Furthermore, molecular dynamics simulations can be employed to model the binding pocket of the receptor and predict the key amino acid residues involved in the interaction. lu.se Understanding this molecular-level recognition is not only of fundamental scientific interest but could also enable the rational design of more potent and selective agonists or antagonists for pest management.

Development of Novel Controlled-Release Dispenser Technologies

For pheromones to be effective in agricultural settings for applications like mating disruption, they must be released into the environment at a controlled and consistent rate over an extended period. isaaa.org The development of advanced dispenser technologies is therefore crucial for the practical application of (11Z,13E)-Hexadecadien-1-ol and other semiochemicals.

A variety of dispenser types have been developed, each with specific release characteristics:

Microparticle Dispensers: These involve adsorbing the pheromone onto micrometer-sized particles, which can then be coated with polymers to further regulate the release rate. frontiersin.orgnih.gov

Reservoir Dispensers: These systems, such as Suterra's CheckMate® and Celada™ technologies, utilize multi-layered membranes or proprietary resin blends to achieve long-lasting and consistent pheromone emission. farmingfuturefood.com

Aerosol Dispensers: Networked, remotely controlled aerosol systems can release pheromones at specific times to coincide with peak pest activity, optimizing efficacy. chalmers.se

Wax-Based Dispensers: Pheromones can be incorporated into a wax matrix, such as Japan wax, and enclosed in a polymer bag to provide sustained release for several months. isaaa.org

Future research should focus on creating more cost-effective, biodegradable, and efficient dispensers. Innovations could include the development of "smart" dispensers that adjust their release rate in response to environmental cues like temperature and humidity, or even the presence of the target pest. Creating rechargeable dispensers could also offer cost savings and reduce waste in agricultural systems. nih.gov

Exploration of Potential Roles in Non-Lepidopteran Organisms or Other Biological Systems

The vast majority of research on (11Z,13E)-Hexadecadien-1-ol has focused on its role as a sex pheromone in moths (Order: Lepidoptera). However, the chemical language of nature is complex, and it is possible that this compound plays roles in other, currently unknown, biological contexts.

Long-chain fatty alcohols and their derivatives are ubiquitous in nature. In other insect orders, such as Hymenoptera (ants, bees, wasps) and Isoptera (termites), chemical communication relies heavily on cuticular hydrocarbons and other compounds for signaling social status and nestmate recognition. researchgate.net While (11Z,13E)-Hexadecadien-1-ol has not been identified in these contexts, the possibility of its involvement, or the involvement of its biosynthetic precursors, in other organisms cannot be ruled out.

Future ecological and chemical screening studies should aim to identify the presence and potential function of (11Z,13E)-Hexadecadien-1-ol in a broader range of organisms, including non-lepidopteran insects, other invertebrates, plants, and microorganisms. Such exploratory research could uncover novel ecological interactions and potentially new applications for this compound.

Application of Biosynthetic Engineering for Sustainable Pheromone Production

Traditional chemical synthesis of complex, stereospecific pheromones can be expensive and may not be commercially viable for all applications, particularly in low-value crops. frontiersin.orgchalmers.se Biosynthetic engineering, using genetically modified microorganisms or plants as "biofactories," offers a promising, sustainable, and potentially low-cost alternative. frontiersin.org

Moth pheromones like (11Z,13E)-Hexadecadien-1-ol are derived from fatty acids. frontiersin.org The biosynthetic pathway typically involves fatty acid synthesis followed by specific desaturation and reduction steps. frontiersin.orgsciopen.com Researchers have successfully engineered both yeasts and plants to produce moth sex pheromones:

Yeast-based Production: Oleaginous yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica are natural producers of C16 and C18 fatty acids, which are the precursors for many moth pheromones. frontiersin.orgchalmers.se By introducing genes from moths that encode specific fatty acyl-CoA desaturases and fatty acyl-CoA reductases, these yeasts have been engineered to produce specific pheromone components. lu.sedtu.dk Metabolic engineering strategies, such as increasing the supply of precursors and eliminating competing metabolic pathways, are used to improve yields. researchgate.netfrontiersin.org

Plant-based Production: Plants have also been engineered to produce pheromones. farmingfuturefood.com Scientists have modified oilseed crops like Camelina sativa to produce pheromone precursors in their seed oil. isaaa.orgdtu.dk These precursors can then be extracted and converted into the final active pheromone. dtu.dk Another strategy involves engineering plants like Nicotiana benthamiana to produce and release the volatile pheromones directly, potentially allowing the plants themselves to act as "living dispensers" in the field. nih.govsciencedaily.com

Future research will focus on optimizing these bio-factories to increase titers and simplify purification processes. Discovering and characterizing novel enzymes from a wider range of insect species will expand the portfolio of pheromones that can be produced biologically. lu.se Scaling up these biosynthetic production methods is a key step toward making pheromone-based pest control economically competitive with conventional insecticides for a broader range of agricultural applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.